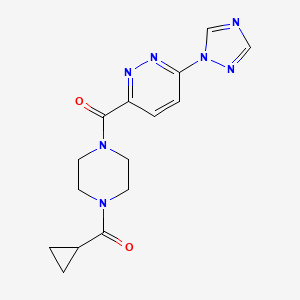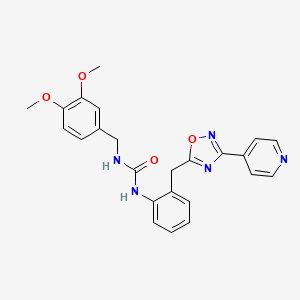![molecular formula C8H5F2N3O2 B2939459 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2248377-58-2](/img/structure/B2939459.png)
6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid, also known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its ability to inhibit the activity of certain enzymes, making it a promising candidate for drug development. In
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid involves its ability to bind to the active site of enzymes, inhibiting their activity. This results in the disruption of key metabolic pathways, leading to the death of cancer cells or bacteria.
Biochemical and Physiological Effects:
6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid in lab experiments is its ability to inhibit the activity of specific enzymes, allowing researchers to study the effects of these enzymes on various metabolic pathways. However, one limitation of using 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid is its potential toxicity, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid. One area of interest is the development of new drugs based on 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid, which could be used to treat cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid and its potential applications in various fields. Finally, researchers may explore the use of 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid in combination with other drugs or therapies to enhance its effectiveness.
Synthesis Methods
The synthesis of 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid involves the reaction of 2,4-difluoroaniline with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization with phosphorous oxychloride. This results in the formation of 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid as a white crystalline solid.
Scientific Research Applications
6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid has been studied extensively for its potential applications in drug development. It has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase, making it a promising candidate for the treatment of cancer and other diseases. Additionally, 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
6-(difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-6(10)7-12-2-5-11-1-4(8(14)15)3-13(5)7/h1-3,6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWABXYVAGJBEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2C(=N1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939377.png)

![N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2939379.png)
![2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2939380.png)

![N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2939383.png)

![4-(2-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2939387.png)

![3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2939390.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2939391.png)

![(5-Bromopyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2939394.png)
